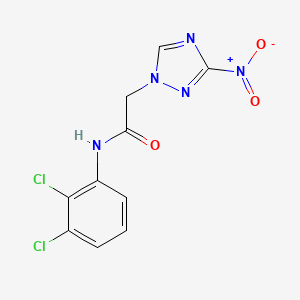![molecular formula C16H16N2O3 B11689976 N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B11689976.png)
N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide is a hydrazone derivative known for its versatile chemical properties. This compound is characterized by the presence of a hydrazone linkage, which is a functional group formed by the condensation of hydrazides with aldehydes or ketones. The compound’s structure includes a phenoxyacetohydrazide moiety and a hydroxyphenyl group, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and phenoxyacetohydrazide. The reaction is carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The phenoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxyacetohydrazides or hydroxyphenyl derivatives.
Aplicaciones Científicas De Investigación
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide involves its interaction with various molecular targets. The hydrazone linkage can form coordination complexes with metal ions, influencing their biological activity. The compound’s hydroxy and phenoxy groups can participate in hydrogen bonding and other interactions, affecting its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
- N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide
- (E)-N’-[(1-(5-chloro-2-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide
Uniqueness
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide is unique due to its specific combination of phenoxy and hydroxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H16N2O3/c1-12(14-9-5-6-10-15(14)19)17-18-16(20)11-21-13-7-3-2-4-8-13/h2-10,19H,11H2,1H3,(H,18,20)/b17-12+ |
Clave InChI |
NFISRTBAASBHSA-SFQUDFHCSA-N |
SMILES isomérico |
C/C(=N\NC(=O)COC1=CC=CC=C1)/C2=CC=CC=C2O |
SMILES canónico |
CC(=NNC(=O)COC1=CC=CC=C1)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11689898.png)
![N'-[(E)-(2-bromophenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11689913.png)
![Propyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11689914.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11689930.png)


![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689953.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11689962.png)

![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689966.png)



